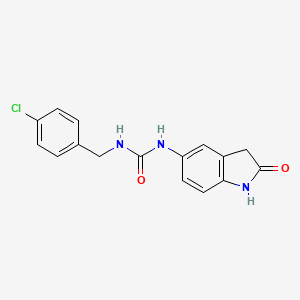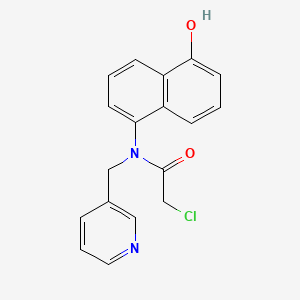
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biomedical research. This compound is commonly referred to as CHIR-99021 and is a potent inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in several cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
CHIR-99021 has been extensively studied for its potential applications in several areas of biomedical research. One of the most promising applications is in the field of stem cell research. CHIR-99021 has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide. Additionally, CHIR-99021 has been used to maintain the pluripotency of iPSCs in culture.
CHIR-99021 has also been studied for its potential applications in cancer research. 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is overexpressed in several types of cancer, and its inhibition by CHIR-99021 has been shown to induce apoptosis and inhibit tumor growth in preclinical models.
Wirkmechanismus
CHIR-99021 is a selective and potent inhibitor of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide, which is a serine/threonine kinase that regulates several cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is involved in the regulation of the Wnt signaling pathway, which is critical for embryonic development and tissue homeostasis. Inhibition of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide by CHIR-99021 leads to the activation of the Wnt pathway, resulting in the maintenance of pluripotency in stem cells and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have several biochemical and physiological effects. In stem cells, CHIR-99021 has been shown to enhance the efficiency of reprogramming somatic cells into iPSCs and maintain the pluripotency of iPSCs in culture. In cancer cells, CHIR-99021 induces apoptosis and inhibits tumor growth in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CHIR-99021 in lab experiments is its potency and selectivity for 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide. Additionally, CHIR-99021 is relatively easy to synthesize and purify. However, one of the limitations of using CHIR-99021 is its potential toxicity, as 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is involved in several cellular processes. Therefore, careful dose optimization and toxicity studies are necessary when using CHIR-99021 in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of CHIR-99021 in biomedical research. One area of interest is the potential use of CHIR-99021 in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Therefore, inhibition of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide by CHIR-99021 may have therapeutic potential in the treatment of Alzheimer's disease.
Another area of interest is the potential use of CHIR-99021 in tissue engineering. CHIR-99021 has been shown to enhance the differentiation of stem cells into several cell types, including cardiomyocytes and hepatocytes. Therefore, CHIR-99021 may have applications in the development of functional tissues for transplantation.
In conclusion, CHIR-99021 is a potent and selective inhibitor of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide that has several potential applications in the field of biomedical research. Its ability to enhance the efficiency of reprogramming somatic cells into iPSCs, maintain the pluripotency of iPSCs in culture, induce apoptosis in cancer cells, and inhibit tumor growth in preclinical models make it a promising compound for future research. However, careful dose optimization and toxicity studies are necessary when using CHIR-99021 in lab experiments.
Synthesemethoden
The synthesis of CHIR-99021 involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-hydroxynaphthalene-1-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is reacted with pyridine-3-methanol to form the corresponding ester, which is then reduced to the alcohol. The final step involves the reaction of the alcohol with 2-chloro-N-(pyridin-3-ylmethyl)acetamide in the presence of a base to yield CHIR-99021. The purity of the compound is typically determined by HPLC analysis.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-10-18(23)21(12-13-4-3-9-20-11-13)16-7-1-6-15-14(16)5-2-8-17(15)22/h1-9,11,22H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVBCQCTKVMQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)N(CC3=CN=CC=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416813 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2764098.png)
![4-(4-chlorophenyl)-3-(methylsulfanyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole](/img/structure/B2764099.png)
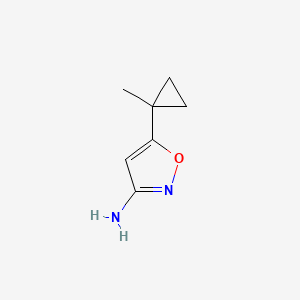
![Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2764102.png)
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2764107.png)
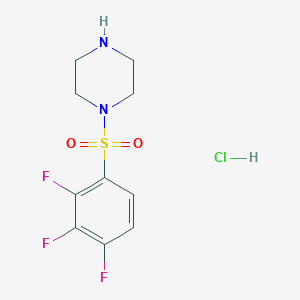

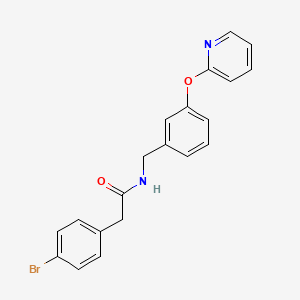
![(E)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2764112.png)
![Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2764114.png)
![6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2764116.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2764118.png)
